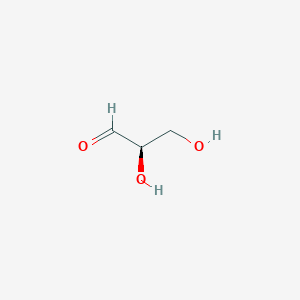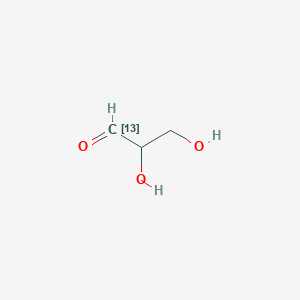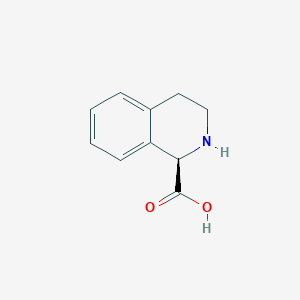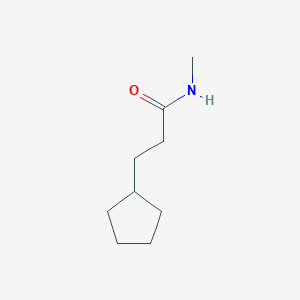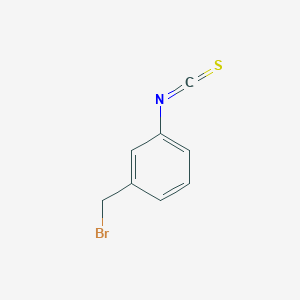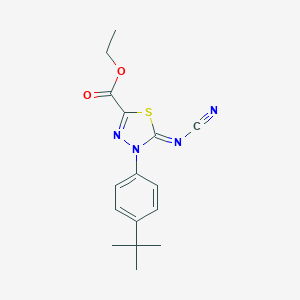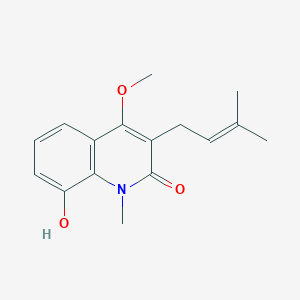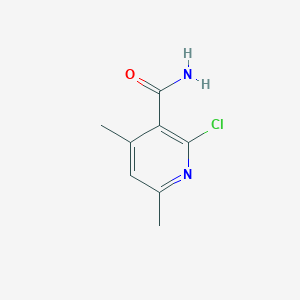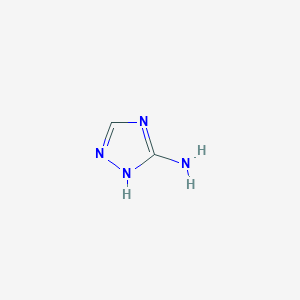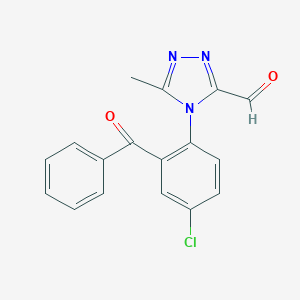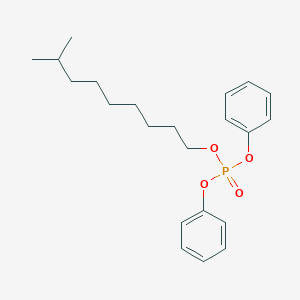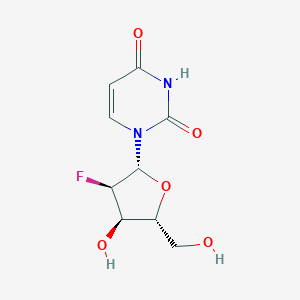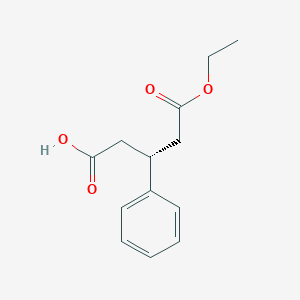
(R)-3-Phenylglutaric acid 1-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Phenylglutaric acid 1-ethyl ester is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. This compound is a chiral ester that can be synthesized through various methods, and it exhibits several biochemical and physiological effects that make it an interesting molecule for further investigation.
Mécanisme D'action
The mechanism of action of (R)-3-Phenylglutaric acid 1-ethyl ester is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation and inflammation. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, (R)-3-Phenylglutaric acid 1-ethyl ester may prevent the expression of genes that promote cancer cell proliferation and inflammation.
Effets Biochimiques Et Physiologiques
(R)-3-Phenylglutaric acid 1-ethyl ester exhibits several biochemical and physiological effects that make it an interesting molecule for further investigation. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. It has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (R)-3-Phenylglutaric acid 1-ethyl ester is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects. Additionally, its cytotoxic effects may limit its use in certain experiments where cell viability is important.
Orientations Futures
There are several future directions for research on (R)-3-Phenylglutaric acid 1-ethyl ester. One direction is to investigate its potential as an anticancer agent in vivo, using animal models to assess its efficacy and toxicity. Another direction is to investigate its potential as an anti-inflammatory agent in human clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets for drug development. Finally, there is potential for (R)-3-Phenylglutaric acid 1-ethyl ester to be used in the development of novel materials due to its unique chemical properties.
Méthodes De Synthèse
The synthesis of (R)-3-Phenylglutaric acid 1-ethyl ester can be achieved through several methods. One of the most common methods involves the reaction of (R)-3-Phenylglutaric acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Another method involves the reaction of (R)-3-Phenylglutaric anhydride with ethanol in the presence of a base such as sodium hydroxide. Both methods yield (R)-3-Phenylglutaric acid 1-ethyl ester as a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
(R)-3-Phenylglutaric acid 1-ethyl ester has found several applications in scientific research. One of the most significant applications is in the field of medicinal chemistry where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Propriétés
Numéro CAS |
140863-09-8 |
|---|---|
Nom du produit |
(R)-3-Phenylglutaric acid 1-ethyl ester |
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
Clé InChI |
YRTMKJSCLUJGPA-LLVKDONJSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](CC(=O)O)C1=CC=CC=C1 |
SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Synonymes |
Pentanedioic acid, 3-phenyl-, monoethyl ester, (3R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



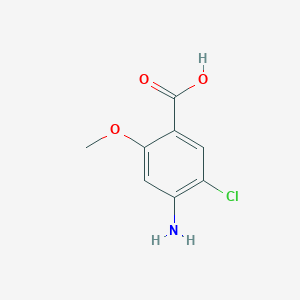
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
